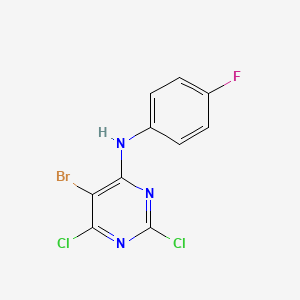
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the pyrimidine ring.
Chlorination: Addition of chlorine atoms to specific positions on the pyrimidine ring.
Amination: Introduction of the N-(4-fluorophenyl) group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar pyrimidine structure with different substituents.
5-Bromo-2-chloropyrimidine: Another brominated pyrimidine derivative.
4-Amino-2,6-dichloropyrimidine: Similar structure with an amino group.
Uniqueness
5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is unique due to its specific combination of bromine, chlorine, and fluorophenyl groups, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C10H5BrCl2FN3 |
|---|---|
Peso molecular |
336.97 g/mol |
Nombre IUPAC |
5-bromo-2,6-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H5BrCl2FN3/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-5(14)2-4-6/h1-4H,(H,15,16,17) |
Clave InChI |
WZVRKAYIOJLHHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


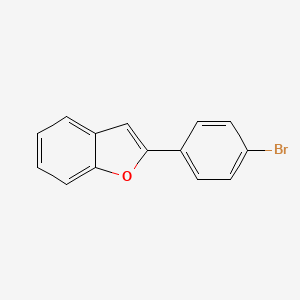


![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
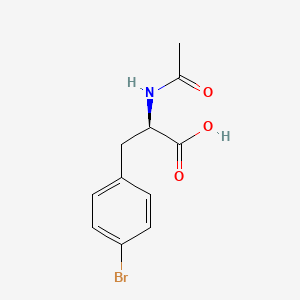
![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
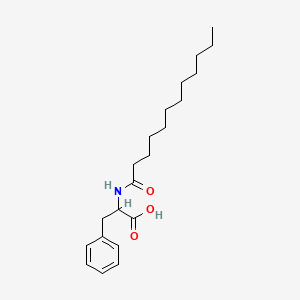
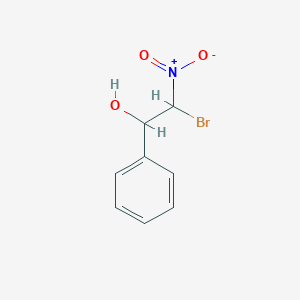
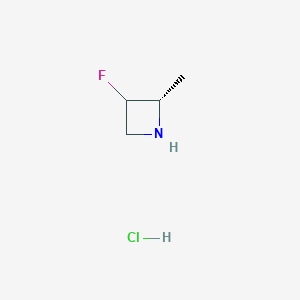
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
